2-Methyl-2-(oxan-2-yl)propanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-2-(oxan-2-yl)propanenitrile is a chemical compound with the molecular formula C9H15NO . It is a liquid at room temperature .

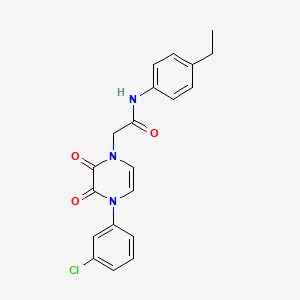

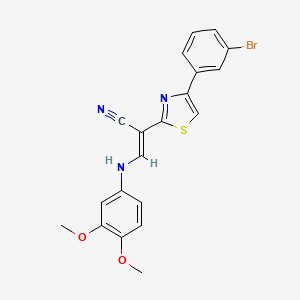

Molecular Structure Analysis

The molecular structure of 2-Methyl-2-(oxan-2-yl)propanenitrile consists of a nitrile group (-C≡N) attached to a carbon atom, which is also attached to a methyl group (-CH3) and an oxan-2-yl group (a tetrahydro-2H-pyran-2-yl ring) .Physical And Chemical Properties Analysis

2-Methyl-2-(oxan-2-yl)propanenitrile is a liquid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

Oxidative Dehydrogenation of Propane

A study discussed the oxidative coupling of methyl increases in C2 formation during the oxidative dehydrogenation of propane on hexagonal boron nitride catalysts. This process is crucial for the production of olefins, highlighting the importance of selective oxidation of alkanes, which can be related to the study and application of various nitriles in chemical reactions and catalysis (Jinshu Tian et al., 2019).

Electropolymerization

Another research area involves the electropolymerization of vinylic molecules such as 2-butenenitrile, examining the proton acidity of methyl groups in different nitrile compounds. This study provides insights into the polymerization processes of nitriles and their applications in creating homogeneous films, which could be relevant for understanding the polymerization potential of related compounds (G. Deniau et al., 1998).

Azo Polymers for Reversible Optical Storage

Research on azo polymers and their use in reversible optical storage devices also touches on the significance of compounds with nitrile groups. The study of the cooperative motion of polar side groups in amorphous polymers and their applications in optical storage technologies points to the broader utility of nitrile-containing polymers in advanced materials science (X. Meng et al., 1996).

Antibacterial Investigation of Ni(II) Complexes

The synthesis and antibacterial investigation of new mixed complexes involving nitrile groups reveal the potential biomedical applications of such compounds. Understanding the structural and physicochemical properties of these complexes can provide insights into the design of nitrile-based compounds for antibacterial purposes (A. Titi et al., 2021).

Antimicrobial Activities of Heterocyclic Derivatives

A study on the synthesis of new indole-containing triazole, pyrazole, and pyrazolopyrimidine derivatives from 2-arylhydrazononitriles demonstrates the antimicrobial potential of nitrile-derived compounds. This research showcases the versatility of nitriles in synthesizing heterocyclic substances with significant biological activities (H. Behbehani et al., 2011).

Safety and Hazards

The safety data sheet for 2-Methyl-2-(oxan-2-yl)propanenitrile indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

2-methyl-2-(oxan-2-yl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-9(2,7-10)8-5-3-4-6-11-8/h8H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNAEKCZFYSHTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1CCCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-(oxan-2-yl)propanenitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl ((5-oxospiro[3.5]nonan-6-yl)methyl)carbamate](/img/structure/B2755016.png)

![N-[[5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methyl]prop-2-enamide](/img/structure/B2755017.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2755018.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2755019.png)

![2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2755020.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2755021.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2755022.png)

![N-(3-fluorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2755027.png)

![2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2755031.png)